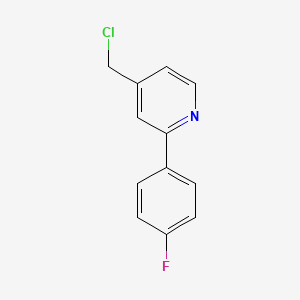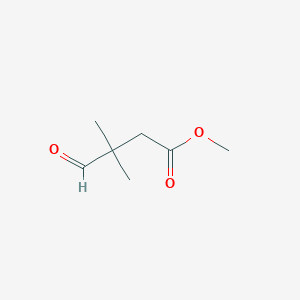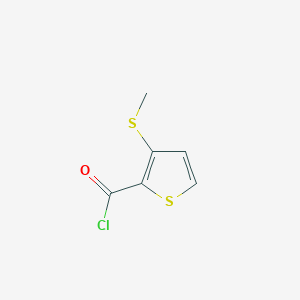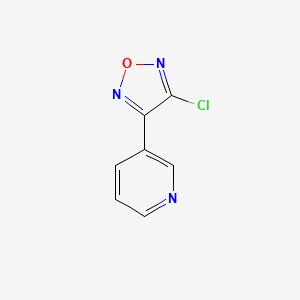
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide . This reaction can be carried out at ambient temperature, making it a convenient and efficient method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the oxadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Aplicaciones Científicas De Investigación
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, or anticancer activities.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and density.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the oxadiazole ring can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
1,3,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms, leading to different chemical reactivity and applications.
Uniqueness
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole is unique due to the specific arrangement of the chlorine atom and the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
3-chloro-4-pyridin-3-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H |
Clave InChI |
KCHCATPDSQWTCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NON=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine](/img/structure/B8755546.png)


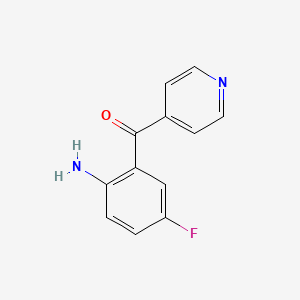



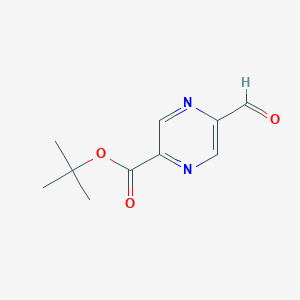
![(2S)-2-[(4-methylphenyl)formamido]propanoic acid](/img/structure/B8755604.png)
